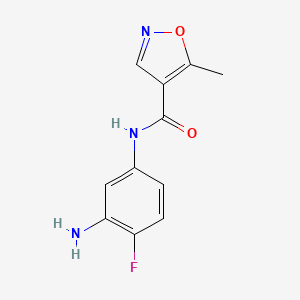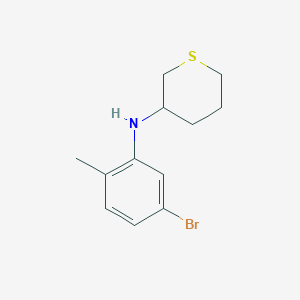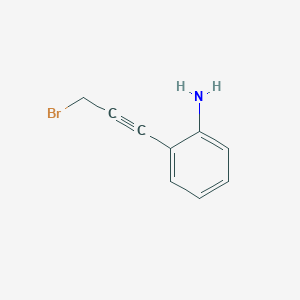
2-(3-Bromoprop-1-ynyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoprop-1-ynyl)benzenamine is an organic compound with the molecular formula C9H8BrN It is a derivative of benzenamine, where a 3-bromoprop-1-ynyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromoprop-1-ynyl)benzenamine can be synthesized through the reaction of 3-bromoprop-1-yne with benzenamine. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale preparation, with adjustments for larger scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoprop-1-ynyl)benzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the prop-1-ynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. Reactions are often conducted at low temperatures to control the addition process.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Addition Reactions: Products include haloalkenes and dihaloalkanes.
Oxidation and Reduction Reactions: Products include corresponding oxides and alkanes.
Scientific Research Applications
2-(3-Bromoprop-1-ynyl)benzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromoprop-1-ynyl)benzenamine involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar in structure but lacks the benzenamine moiety.
3-Bromoprop-1-yne: Similar in structure but lacks the benzenamine moiety.
2-(3-Bromoprop-1-ynyl)benzene: Similar in structure but lacks the amine group.
Uniqueness
2-(3-Bromoprop-1-ynyl)benzenamine is unique due to the presence of both the benzenamine and 3-bromoprop-1-ynyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(3-bromoprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H8BrN/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7,11H2 |
InChI Key |
CDXRGIBQBOIXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


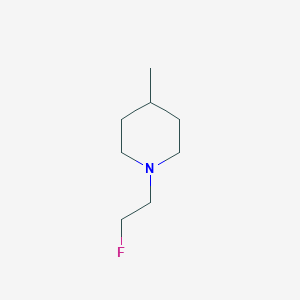

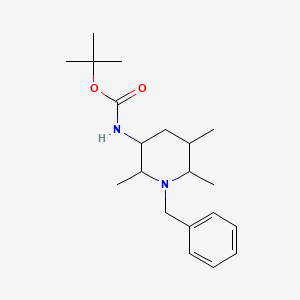
![N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B15254876.png)

![tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B15254887.png)
![3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B15254898.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254899.png)
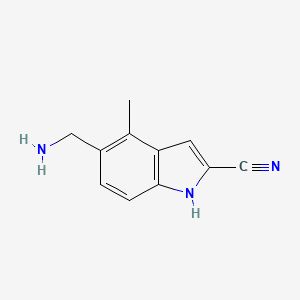
![1-[1-(Methylamino)cyclopentyl]ethan-1-one](/img/structure/B15254923.png)
![2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B15254926.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane](/img/structure/B15254933.png)
